molecular formula C18H19N3O4S B2577468 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-88-3

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2577468
CAS No.: 851977-88-3
M. Wt: 373.43
InChI Key: HLCUBSPMGAXNMC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a 4-methyl-1,3-benzothiazole moiety via a hydrazide bridge. The trimethoxy substitution on the benzene ring is a recurring motif in bioactive compounds, enhancing lipophilicity and interaction with cellular targets .

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-6-5-7-14-15(10)19-18(26-14)21-20-17(22)11-8-12(23-2)16(25-4)13(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUBSPMGAXNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Synthesis of 2-Hydrazino-4-methyl-1,3-benzothiazole

The 4-methyl-1,3-benzothiazole hydrazine intermediate is synthesized via two primary routes:

Diazotization-Reduction Method

4-Methyl-2-aminobenzothiazole undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, forming a diazonium salt. Subsequent reduction with stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) yields 2-hydrazino-4-methyl-1,3-benzothiazole.
Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 25–40°C (reduction)
  • Yield: 75–89%
Hydrazinolysis of 2-Mercapto-4-methylbenzothiazole

Refluxing 2-mercapto-4-methylbenzothiazole with excess hydrazine hydrate in ethanol for 5–7 hours produces the hydrazine derivative.
Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80–85°C (reflux)
  • Yield: 82–89%

Preparation of 3,4,5-Trimethoxybenzohydrazide

3,4,5-Trimethoxybenzohydrazide is synthesized via hydrazinolysis of methyl 3,4,5-trimethoxybenzoate. Methyl esterification of 3,4,5-trimethoxybenzoic acid (derived from gallic acid methylation) with methanol and sulfuric acid, followed by reaction with hydrazine hydrate, affords the hydrazide.
Key Data :

  • Melting Point: 180–182°C
  • IR (KBr, cm⁻¹): 3227 (N–H), 1637 (C=O), 1503 (C=N)

Coupling Strategies for Target Compound

Carbodiimide-Mediated Coupling

2-Hydrazino-4-methylbenzothiazole reacts with 3,4,5-trimethoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Procedure :

  • Dissolve 2-hydrazino-4-methylbenzothiazole (1 equiv) and 3,4,5-trimethoxybenzoic acid (1.2 equiv) in DMF.
  • Add HOBt (1.5 equiv) and EDC (1.5 equiv) at 0–5°C.
  • Stir at room temperature for 12–24 hours.
  • Purify by recrystallization (ethanol/water).
    Yield : 80–93%
Acid Chloride Method

3,4,5-Trimethoxybenzoyl chloride, prepared by treating the benzoic acid with thionyl chloride (SOCl₂), reacts with 2-hydrazino-4-methylbenzothiazole in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Procedure :

  • Add 3,4,5-trimethoxybenzoyl chloride (1 equiv) to a solution of 2-hydrazino-4-methylbenzothiazole (1 equiv) and TEA (2 equiv) in THF.
  • Reflux for 4–6 hours.
  • Filter and recrystallize from ethanol.
    Yield : 70–85%

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) :
    • 3312 (N–H stretch), 3040 (Ar–C–H), 1602 (C=O), 1630 (C=N), 670 (C–S–C)
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 11.7 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.9–7.1 (m, aromatic protons), 3.8 (s, 9H, OCH₃), 3.6 (s, 3H, CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 162 (C=O), 139.4 (C=N), 132.4–124.2 (aromatic carbons), 56.1–56.3 (OCH₃), 21.5 (CH₃)
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₁₈H₂₀N₃O₄S: 374.1142; found: 374.1138

Purity and Yield Optimization

Method Solvent Temperature Yield (%) Purity (HPLC)
Carbodiimide coupling DMF 25°C 93 >98%
Acid chloride THF 65°C 85 >95%

Challenges and Recommendations

  • Steric Hindrance : Bulky substituents on the benzothiazole ring may reduce coupling efficiency. Using excess EDC/HOBt (1.5–2.0 equiv) improves yields.
  • Byproduct Formation : Hydrazone byproducts may arise during acid chloride reactions. Strict anhydrous conditions and controlled temperatures mitigate this.
  • Scalability : The carbodiimide method is preferred for large-scale synthesis due to milder conditions and higher reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, exhibit significant antioxidant properties. These compounds have been shown to inhibit oxidative stress markers and demonstrate protective effects against cellular damage caused by free radicals. Additionally, studies have reported strong antimicrobial activity against various pathogens, suggesting their potential use in treating infections .

Anti-cancer Activity

Several studies have investigated the anti-cancer properties of benzothiazole derivatives. For instance, compounds similar to 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cytochrome C release . This suggests that such compounds may serve as promising candidates for cancer therapy.

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin production. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Analogous compounds have demonstrated potent inhibitory effects on mushroom tyrosinase and cellular tyrosinase activity in melanoma cells . This positions 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide as a potential agent for cosmetic and therapeutic applications in skin lightening.

Study on Antioxidant Efficacy

A study published in MDPI highlighted the antioxidant efficacy of benzothiazole derivatives. The research demonstrated that these compounds significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. The results indicated that compounds like 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide could mitigate oxidative stress-related damage in biological systems .

In Vivo Studies on Anti-Cancer Activity

Another significant investigation assessed the anti-cancer properties of related benzothiazole derivatives in vivo. The study found that treatment with these compounds led to a marked reduction in tumor size and improved survival rates in animal models of cancer. The mechanisms were linked to apoptosis induction and cell cycle arrest at specific phases .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the benzothiazole moiety can interact with various proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Benzohydrazide derivatives vary primarily in their heterocyclic substituents and substitution patterns. Key analogues include:

Compound Name Substituent/Modification Molecular Formula Key Biological Activity Reference
3,4,5-Trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) Indole-2-one substituent C₁₉H₁₈N₃O₄ Anticancer (apoptosis induction)
3,4,5-Trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20) Quinazoline substituent C₁₈H₁₇N₄O₃ Broad-spectrum anticancer
3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N′-[(E)-2-thienylmethylene]benzohydrazide Benzothiazole + thiophene substituent C₂₀H₁₄FN₃O₂S₂ Antimicrobial (gram-positive/-negative)
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides Halogenated sulfonyl substituent C₁₃H₁₀ClN₃O₂S₂ Structural/antibacterial studies

Key Trends :

  • Heterocyclic Moieties : The benzothiazole group (as in the target compound) and quinazoline (3.20) enhance anticancer activity, likely due to improved DNA intercalation or enzyme inhibition .
  • Methoxy Groups : The 3,4,5-trimethoxybenzoyl core is critical for cytotoxicity, as seen in 5t (IC₅₀: submicromolar) and 3.20 (GI₅₀: 0.29–2.29 μM) .
  • Electron-Withdrawing Groups : Fluorine or chlorine substitutions (e.g., compound in ) improve antimicrobial activity by enhancing membrane penetration .
Pharmacological Activity Comparison

Anticancer Activity :

Compound Cell Lines Tested (GI₅₀ or IC₅₀, μM) Mechanism of Action Reference
3.20 (Quinazoline) Leukemia (K-562: 0.41), Ovarian (OVCAR-3: 0.33), Melanoma (SK-MEL-5: 0.74) Apoptosis via mitochondrial depolarization and DNA fragmentation
5t (Indole-2-one) Leukemia (L1210, REH), Cervix carcinoma (HeLa: <1 μM) Cell cycle arrest (G2/M phase), caspase activation
Target Compound Inferred: Likely activity against similar lines due to benzothiazole moiety Predicted: Topoisomerase inhibition N/A

Antimicrobial Activity :

  • Compound (fluorine + benzothiazole) showed potent activity against Staphylococcus aureus and Escherichia coli (MIC: <10 μg/mL) .
  • Trimethoxy derivatives in demonstrated moderate antibacterial effects, suggesting substituent size (e.g., tert-butyl in ) may modulate potency .

Biological Activity

3,4,5-Trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound characterized by its unique structural features that include a trimethoxyphenyl group and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • IUPAC Name : 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : 373.43 g/mol
  • CAS Number : 851977-88-3

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that the trimethoxyphenyl group can inhibit the proliferation of various cancer cell lines. In vitro assays reveal that 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-9.

A study conducted on renal ischemia/reperfusion injury demonstrated that derivatives of benzothiazoles possess anti-apoptotic activity, suggesting potential therapeutic applications in cancer treatment .

CompoundIC50 (µM)Cell Line
3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide15.5MOLT-4
Reference Compound (NAC)25.0MOLT-4

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial activity. In vitro tests against various bacterial strains indicate that it can effectively inhibit growth at low concentrations. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its effects on pro-inflammatory cytokines. It has been observed to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

The biological effects of 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide are primarily mediated through interactions with cellular targets involved in apoptosis and inflammation:

  • Caspase Activation : The compound activates caspases that play crucial roles in the apoptotic pathway.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
  • Enzyme Inhibition : The trimethoxyphenyl group interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Study on Renal Ischemia/Reperfusion Injury

In a controlled study involving rat models subjected to renal ischemia/reperfusion injury:

  • Objective : To evaluate the protective effects of benzothiazole derivatives.
  • Findings : Compounds similar to 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide showed significant reductions in tissue damage and improved renal function markers compared to control groups.

In Vitro Anticancer Studies

In vitro studies demonstrated that treatment with this compound led to:

  • Increased apoptosis rates in cancer cell lines.
  • Significant inhibition of cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing 3,4,5-trimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide?

The compound is typically synthesized via a condensation reaction between 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde or ketone. For example, in one protocol, 3,4,5-trimethoxybenzohydrazide is refluxed with a substituted benzaldehyde (e.g., 4-methyl-1,3-benzothiazol-2-carbaldehyde) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. The product is isolated by filtration after solvent evaporation . Similar methods are used for related hydrazide derivatives, where refluxing in ethanol or benzene with catalytic acid yields Schiff base products .

Q. How is the structural purity of this compound validated after synthesis?

Structural validation employs spectroscopic techniques:

  • FTIR : Confirms the presence of characteristic N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches.
  • NMR : 1^1H NMR identifies aromatic protons in the trimethoxybenzene (δ 6.5–7.5 ppm) and benzothiazole (δ 7.0–8.5 ppm) moieties, while 13^{13}C NMR verifies carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.
  • Elemental analysis : Matches calculated and observed C, H, N, and S percentages to confirm stoichiometry .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

  • Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition studies : For example, carbonic anhydrase (CA) inhibition is measured via esterase activity assays using 4-nitrophenyl acetate as a substrate .
  • Molecular docking : Preliminary in silico analysis to predict binding affinities to targets like CA isoforms or tumor-associated proteins .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Single-crystal X-ray diffraction (SCXRD) provides precise molecular geometry, revealing conformational flexibility or intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence bioactivity. For instance, the dihedral angle between the benzothiazole and trimethoxybenzene rings affects binding pocket compatibility. SHELX software (e.g., SHELXL for refinement) is widely used to analyze such data . Contradictory activity results may arise from polymorphic forms or solvent-dependent conformations, which SCXRD can clarify .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate condensation.
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent side reactions. Evidence from analogous hydrazide syntheses shows ethanol/benzene mixtures improve yields for sterically hindered aldehydes .

Q. How do substituents on the benzothiazole ring modulate carbonic anhydrase inhibition?

The 4-methyl group on benzothiazole enhances hydrophobic interactions with CA active sites. Comparative studies show that electron-withdrawing groups (e.g., Cl, NO₂) at this position reduce activity, while methoxy or hydroxy groups improve hydrogen bonding with residues like Thr199 or His94. Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .

Q. What analytical methods resolve spectral overlaps in complex mixtures during metabolism studies?

  • HPLC-DAD-MS : Combines retention time, UV-Vis spectra, and mass fragmentation patterns to distinguish parent compounds from metabolites.
  • 2D NMR (e.g., HSQC, HMBC): Assigns signals in crowded regions, such as overlapping aromatic protons.
  • Isotopic labeling : Tracks metabolic pathways using 13^{13}C or 15^{15}N-labeled analogs .

Methodological Considerations

Q. How to design SAR studies for antitumor derivatives of this compound?

  • Core modifications : Vary substituents on the benzothiazole (e.g., 4-CH₃ vs. 4-OCH₃) and trimethoxybenzene (e.g., 3,4,5-OCH₃ vs. 3,4-OCH₃) rings.
  • Bioisosteric replacement : Replace the hydrazide linker with thiosemicarbazide or oxadiazole to assess stability and potency.
  • In vivo validation : Use xenograft models to correlate in vitro cytotoxicity with tumor growth inhibition .

Q. What computational tools predict binding modes with high-resolution CA II structures?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-CA complexes over 100-ns trajectories.
  • Free-energy calculations : MM-PBSA or umbrella sampling quantify binding affinities.
  • Docking software : AutoDock Vina or Glide align ligands with CA’s Zn²⁺-containing active site. Cross-validate with experimental IC₅₀ values .

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